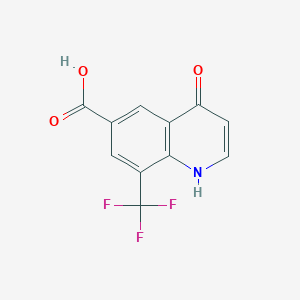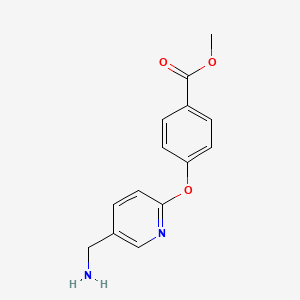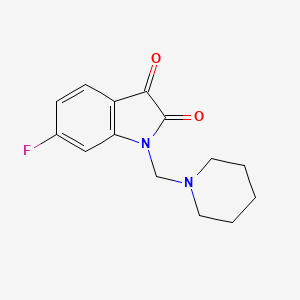
Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are heterocyclic aromatic compounds that have been extensively studied due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate typically involves the Friedlaender condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts. These methods not only enhance the yield but also reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microbes and cancer cells. The compound’s hydroxyl and cyano groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methylquinoline-6-carboxylate
- 8-Hydroxyquinoline
- Quinoline-8-thiol
Uniqueness
Ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its ability to participate in nucleophilic and electrophilic reactions, while the hydroxyl group contributes to its antimicrobial and anticancer properties .
Properties
CAS No. |
93638-99-4 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
ethyl 8-cyano-5-hydroxy-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-3-19-14(18)11-6-9(7-15)12-10(13(11)17)5-4-8(2)16-12/h4-6,17H,3H2,1-2H3 |
InChI Key |
BTDRBRGHXJYXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=C1)C#N)N=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)



![4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11858046.png)


![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
![3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11858074.png)





